molecular formula C9H4BrF5 B12861472 3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene

3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene

Cat. No.: B12861472
M. Wt: 287.02 g/mol
InChI Key: UZCCZVNDBFMCBG-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene is an organic compound with the molecular formula C9H4BrF5. It is a derivative of styrene, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene typically involves the bromination and fluorination of a suitable styrene precursor. One common method includes the use of bromine and fluorinating agents under controlled conditions to introduce the desired substituents on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted styrenes, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity with various substrates. These interactions can lead to the formation of stable complexes or the activation/inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene is unique due to its combination of bromine, fluorine, and trifluoromethyl groups on a styrene backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C9H4BrF5

Molecular Weight

287.02 g/mol

IUPAC Name

1-bromo-3-ethenyl-2,4-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4BrF5/c1-2-4-7(11)5(9(13,14)15)3-6(10)8(4)12/h2-3H,1H2

InChI Key

UZCCZVNDBFMCBG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC(=C1F)Br)C(F)(F)F)F

Origin of Product

United States

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